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Abstract

Nalbuphine sebacate, also known as dinalbuphine sebacate (DNS), is a long-acting
injectable prodrug of nalbuphine, a mixed agonist-antagonist opioid analgesic. Developed to
provide sustained pain relief and reduce the need for frequent injections associated with its
parent compound, nalbuphine sebacate offers a unique pharmacokinetic profile. Following a
single intramuscular injection, the prodrug is gradually released from its oil-based depot and is
rapidly hydrolyzed by plasma esterases into the active moiety, nalbuphine. This formulation
results in a prolonged absorption phase, delayed peak plasma concentrations, and a
significantly extended elimination half-life, maintaining therapeutic blood levels for several
days. This technical guide provides a comprehensive overview of the human pharmacokinetics
of nalbuphine sebacate, detailing its absorption, distribution, metabolism, and excretion,
supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Nalbuphine is a semi-synthetic opioid that exhibits agonist activity at kappa-opioid receptors
and antagonist activity at mu-opioid receptors. This mixed receptor profile provides effective
analgesia with a ceiling effect on respiratory depression, offering a safer alternative to full mu-
agonist opioids.[1][2] However, the clinical utility of nalbuphine hydrochloride, the conventional
formulation, is limited by its short half-life, which necessitates frequent parenteral administration
to manage moderate to severe pain.[3][4]
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To address this limitation, nalbuphine sebacate (marketed as Naldebain®) was developed. It
is a diester prodrug of nalbuphine, formulated in an oil-based solution for extended release
following intramuscular (IM) injection.[3][4][5] This design allows for the slow release of the
prodrug from the injection site into the systemic circulation, where it is rapidly converted to
nalbuphine, providing sustained analgesic effects for up to a week.[1][3][4][5] This guide
synthesizes the available clinical data on the pharmacokinetics of this novel long-acting
analgesic.

Pharmacokinetic Profile

The pharmacokinetic properties of nalbuphine following the administration of nalbuphine
sebacate are characterized by a slow, sustained absorption and a prolonged terminal
elimination phase. The primary source of human pharmacokinetic data comes from a pivotal
study in healthy volunteers who received a single 150 mg intramuscular dose.[3][4]

Absorption

Following a single 150 mg IM injection of dinalbuphine sebacate, the prodrug is slowly
absorbed and quickly hydrolyzed by blood esterases into active nalbuphine.[6] Over 90% of the
conversion from the prodrug to nalbuphine occurs within 30 minutes in fresh human whole
blood.[6] The peak plasma concentration (Cmax) of nalbuphine is reached at a median time
(Tmax) of 64.0 + 9.3 hours.[6] The mean absorption time of nalbuphine from the prodrug
formulation has been calculated to be 145.2 hours, indicating that the complete release of the
drug from the depot takes approximately six days.[3][4][5]

Distribution

Nalbuphine exhibits a large apparent volume of distribution (Vd), estimated to be 10628 + 4403
L in healthy volunteers after a 150 mg IM dose of the prodrug.[6] This extensive distribution
suggests significant uptake into tissues. The prodrug, dinalbuphine sebacate, is
approximately 90% bound to human plasma proteins.[6] Both the prodrug and nalbuphine
partition into red blood cells, with RBC-to-plasma partition coefficients (KRBC/PL) of 1.20 and
1.24, respectively.[6]

Metabolism and Elimination
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The elimination of nalbuphine derived from the sebacate prodrug is significantly prolonged. The
mean elimination half-life (t¥2) is 83.2 £+ 46.4 hours.[6] The mean clearance of nalbuphine is
approximately 100 £ 11 L/h.[6] Excretion is primarily renal, with less than 4% of the nalbuphine
dose recovered in the urine.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key single-dose pharmacokinetic parameters of nalbuphine
in healthy human volunteers following the administration of a 150 mg intramuscular dose of
nalbuphine sebacate. For comparison, data for a standard 20 mg intramuscular dose of
nalbuphine HCl is also included where available.

Nalbuphine from 150 mg

Parameter Nalbuphine HCI 20 mg (IM)
DNS (IM)

Dose 150 mg 20 mg

Cmax (ng/mL) 15.4 + 6.4[6] 60 ng/mL[7]

Tmax (hours) 64.0 £ 9.3[6] 0.5 - 0.67 hours[7]

t% (hours) 83.2 + 46.4[6] 2.2 - 2.6 hours[7]

Vvd (L) 10628 + 4403[6] ~274 L[7]

CL (L/h) 100 + 11[6] ~90 L/h (1.5 L/min)[7]

) o 85.4% (relative to Nalbuphine

Bioavailability (F) 83% (absolute)[7]
HCN[3][4]

Mean Absorption Time 145.2 hours[3][4] Not Applicable

DNS: Dinalbuphine Sebacate; IM: Intramuscular; Cmax: Maximum plasma concentration;
Tmax: Time to Cmax; t¥2: Elimination half-life; Vd: Apparent volume of distribution; CL.:
Clearance.

Metabolism Pathway

The metabolic cascade of nalbuphine sebacate is a two-stage process. First, the prodrug
undergoes rapid, esterase-mediated hydrolysis in the blood to release two molecules of active
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nalbuphine. Subsequently, nalbuphine is metabolized primarily in the liver. This involves Phase
| oxidation by cytochrome P450 enzymes (CYP450s) to form hydroxylated derivatives, followed
by Phase Il conjugation, predominantly via Uridine 5'-diphospho-glucuronosyltransferases
(UGTSs), to produce glucuronide metabolites.[6][8]
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Metabolic pathway of Dinalbuphine Sebacate.
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Experimental Protocols & Methodologies

The primary human pharmacokinetic data for nalbuphine sebacate was established through a

single-dose, open-label, prospective, two-period crossover study.[3][4]

Study Design

Participants: Twelve healthy Taiwanese volunteers.[3][4]

Treatments:

o Test Product: 150 mg dinalbuphine sebacate (DNS), administered intramuscularly.[3][4]
o Reference Product: 20 mg nalbuphine HCI, administered intramuscularly.[3][4]

Design: Two-period crossover design with a 5-day washout period between treatments.[3][4]

Objective: To evaluate the extended blood concentration profile and bioavailability of
nalbuphine from the DNS formulation.[3][4]

Workflow of the pivotal human pharmacokinetic study.

Bioanalytical Method

Due to the rapid hydrolysis of dinalbuphine sebacate in whole blood, special sample handling

was required for its quantification.

Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
(UPLC-MS/MS) was used for the simultaneous quantification of the prodrug and nalbuphine
in human plasma.[5]

Sample Stabilization: To prevent ex vivo hydrolysis of the prodrug during sample analysis, an
esterase inhibitor is crucial. Thenoyltrifluoroacetone was identified as an effective inhibitor for
this purpose.[3][4]

Sample Preparation: A common method involves protein precipitation with acetonitrile or
liquid-liquid extraction.[6]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1245343?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://www.benchchem.com/product/b1245343?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://www.benchchem.com/product/b1245343?utm_src=pdf-body
https://www.researchgate.net/publication/318682778_Pharmacokinetics_of_dinalbuphine_sebacate_and_nalbuphine_in_Human_after_Intramuscular_Injection_of_dinalbuphine_sebacate_in_an_Extended-Release_Formulation
https://pubmed.ncbi.nlm.nih.gov/28741675/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-dinalbuphine-sebacate-and-in-of-Tien-Huang/71443d229c49e22f70d95de1862e21d252c0bcc9
https://www.mims.com/malaysia/drug/info/naldebain?type=full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quantification: The method was validated with a linear range and acceptable precision and
accuracy as per regulatory guidelines.

Conclusion

Nalbuphine sebacate represents a significant advancement in opioid analgesic therapy,
transforming the short-acting parent drug, nalbuphine, into a long-acting formulation. Its
pharmacokinetic profile is defined by a slow, continuous absorption from an intramuscular
depot, rapid hydrolysis to the active compound, and a markedly prolonged elimination half-life.
This allows for a single 150 mg injection to provide sustained, therapeutic concentrations of
nalbuphine for up to a week, improving the convenience and consistency of pain management.
The data presented in this guide provide a foundational understanding for researchers and
clinicians working with this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/figure/A-suggested-metabolic-pathway-of-NAL-a-The-metabolites-b-and-c-are-catalyzed-by_fig1_271919006
https://www.benchchem.com/product/b1245343#nalbuphine-sebacate-pharmacokinetics-in-humans
https://www.benchchem.com/product/b1245343#nalbuphine-sebacate-pharmacokinetics-in-humans
https://www.benchchem.com/product/b1245343#nalbuphine-sebacate-pharmacokinetics-in-humans
https://www.benchchem.com/product/b1245343#nalbuphine-sebacate-pharmacokinetics-in-humans
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1245343?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

